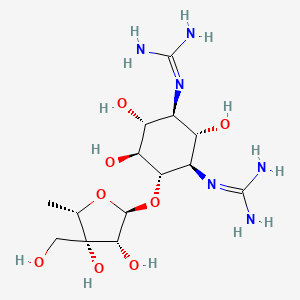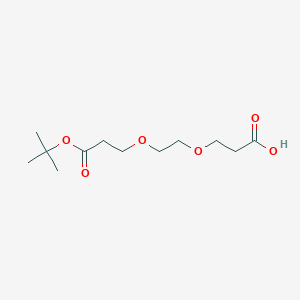
ADX71743
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ADX71743 is a potent and selective negative allosteric modulator of the metabotropic glutamate receptor 7 (mGlu7). This compound has garnered significant interest in the scientific community due to its potential therapeutic applications in treating various central nervous system disorders, including anxiety, post-traumatic stress disorder, depression, drug abuse, and schizophrenia .
Preparation Methods
The synthesis of ADX71743 involves several steps, starting with the preparation of the core structure, which is a benzo[d]oxazol-4(5H)-one derivative. The synthetic route typically includes the following steps:
Formation of the benzo[d]oxazol-4(5H)-one core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of substituents: The 2-ethyl and 2,4-dimethylphenyl groups are introduced through a series of substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures while ensuring consistency, purity, and yield.
Chemical Reactions Analysis
ADX71743 undergoes various chemical reactions, primarily focusing on its interaction with the metabotropic glutamate receptor 7. The types of reactions it undergoes include:
Negative allosteric modulation: This compound binds to a site on the mGlu7 receptor distinct from the orthosteric site, causing a conformational change that reduces the receptor’s activity.
Reversibility tests: These tests confirm the negative allosteric modulator properties of this compound, showing that it can attenuate the effects of agonists like L-2-amino-4-phosphonobutyric acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pH conditions. The major products formed from these reactions are typically the modulated receptor-ligand complexes.
Scientific Research Applications
ADX71743 has been extensively studied for its potential therapeutic applications in various fields:
Mechanism of Action
ADX71743 exerts its effects by binding to the metabotropic glutamate receptor 7 at a site distinct from the orthosteric site. This binding induces a conformational change in the receptor, reducing its activity and modulating neurotransmitter release. The molecular targets involved include the mGlu7 receptor and associated signaling pathways, which play crucial roles in synaptic transmission and plasticity .
Comparison with Similar Compounds
ADX71743 is compared with other negative allosteric modulators of the mGlu7 receptor, such as MMPIP. Both compounds exhibit potent negative allosteric modulation of the mGlu7 receptor, but this compound has shown a slightly different pharmacokinetic profile and efficacy in various preclinical models . Similar compounds include:
MMPIP: Another negative allosteric modulator of the mGlu7 receptor with similar properties but different pharmacokinetics.
VU6010608: A structurally related mGlu7 negative allosteric modulator with distinct activity profiles.
VU6010953: Another related compound with unique pharmacological properties.
This compound’s uniqueness lies in its high selectivity, brain penetration, and potential therapeutic applications, making it a valuable tool for scientific research and drug development .
Properties
IUPAC Name |
6-(2,4-dimethylphenyl)-2-ethyl-6,7-dihydro-5H-1,3-benzoxazol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-4-16-18-17-14(19)8-12(9-15(17)20-16)13-6-5-10(2)7-11(13)3/h5-7,12H,4,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKZCQHJDFSOJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(O1)CC(CC2=O)C3=C(C=C(C=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1S,2R,3R,7S,12S,17R,18R,19R,22S)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24,25-trioxaheptacyclo[19.2.1.19,12.01,18.03,17.04,14.07,12]pentacos-4(14)-en-2-ol](/img/structure/B605124.png)
![Acetamide, N-[2-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]-5-methylphenyl]-](/img/structure/B605125.png)






